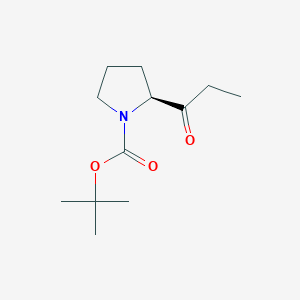

(S)-tert-butyl 2-propionylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-butyl 2-propionylpyrrolidine-1-carboxylate (SBPC) is a synthetic chemical compound that has been used in various scientific research applications. SBPC is a chiral compound, which means it has a three-dimensional structure that is not superimposable on its mirror image. This makes the compound useful for asymmetric synthesis, as it can be used to prepare optically active compounds. SBPC has also been used in the synthesis of other compounds, such as amino acids and peptides.

Aplicaciones Científicas De Investigación

Environmental Science and Fate

- Synthetic phenolic antioxidants, including compounds structurally related to "(S)-tert-butyl 2-propionylpyrrolidine-1-carboxylate," have been studied for their environmental occurrence, human exposure, and toxicity. These compounds are widely used in various industrial and commercial products to retard oxidative reactions and extend product shelf life. Studies suggest some of these antioxidants may cause hepatic toxicity and have endocrine-disrupting effects, emphasizing the need for future research to develop novel antioxidants with low toxicity and minimal environmental impact (Liu & Mabury, 2020).

Material Science and Industrial Applications

- Research on carboxylic acids, including derivatives of "this compound," focuses on their extraction from aqueous streams for the production of bio-based plastics. Liquid-liquid extraction (LLX) technology has been highlighted as a primary method for recovering carboxylic acids from diluted aqueous streams, with new solvents such as ionic liquids being explored for this purpose (Sprakel & Schuur, 2019).

Pharmaceutical and Medical Applications

- The practical use of natural antioxidants in meat products is being explored as an alternative to synthetic antioxidants. Compounds with antioxidant properties structurally similar to "this compound" are considered for their potential to replace synthetic antioxidants, thereby enhancing consumer acceptability and decreasing potential health risks (Oswell, Thippareddi, & Pegg, 2018).

- Understanding the inhibition of biocatalysts by carboxylic acids is crucial for the fermentative production of bio-renewable chemicals. Carboxylic acids, including analogs and derivatives of "this compound," can inhibit engineered microbes at concentrations below desired yields, pointing to the need for metabolic engineering strategies to enhance microbial robustness (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHHZOYMFQNQV-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B2773025.png)

![N-(2,3-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773031.png)

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2773034.png)

![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)